1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole typically involves multiple steps. The starting materials often include 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 2-methyl-1H-1,3-benzodiazole. The synthetic route may involve the formation of an intermediate azetidin-3-yl compound, followed by coupling with the pyrazole derivative under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and catalyst used .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzodiazole-containing molecules. Examples include:
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 2-methyl-1H-1,3-benzodiazole
- Other azetidin-3-yl derivatives .
Uniqueness
The uniqueness of 1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O/c1-10-20-13-5-3-4-6-14(13)24(10)11-7-23(8-11)17(25)12-9-22(2)21-15(12)16(18)19/h3-6,9,11,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKRCWGEKLHFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CN(N=C4C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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